molecular formula C9H6BrNO3 B1409041 6-Bromo-3-cyano-2-methoxybenzoic acid CAS No. 1807027-14-0

6-Bromo-3-cyano-2-methoxybenzoic acid

Cat. No.: B1409041
CAS No.: 1807027-14-0
M. Wt: 256.05 g/mol
InChI Key: SHEBKZLTZLRGEK-UHFFFAOYSA-N
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Description

6-Bromo-3-cyano-2-methoxybenzoic acid (CAS 1807027-14-0) is a high-purity benzoic acid derivative supplied with a minimum purity of 95% . This compound features a bromo substituent, a cyano group, and a methoxy group on its benzoic acid core structure, with a molecular formula of C9H6BrNO3 and a molecular weight of 256.06 g/mol . It serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the design and development of novel small-molecule therapeutics. Research indicates that rigid, polyaromatic structures akin to this compound are of significant interest in immuno-oncology, serving as core scaffolds for potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a prominent target in cancer immunotherapy . The specific pattern of substituents on the aromatic ring makes it a versatile building block for constructing complex molecules through various cross-coupling reactions and further functional group transformations . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

1807027-14-0

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

6-bromo-3-cyano-2-methoxybenzoic acid

InChI

InChI=1S/C9H6BrNO3/c1-14-8-5(4-11)2-3-6(10)7(8)9(12)13/h2-3H,1H3,(H,12,13)

InChI Key

SHEBKZLTZLRGEK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1C(=O)O)Br)C#N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of Substituents and Properties

Compound Name CAS No. Substituents (Positions) Molecular Formula Purity Storage Temperature Hazard Statements
This compound N/A 6-Br, 3-CN, 2-OCH₃ C₉H₆BrNO₃ N/A Inferred: 4–8°C* Likely H302, H315, H319
3-Bromo-6-chloro-2-methoxybenzoic acid N/A 3-Br, 6-Cl, 2-OCH₃ C₈H₆BrClO₃ 97% 4–8°C H315, H319, H335
4-Bromo-3-methylbenzoic acid 7697-28-1 4-Br, 3-CH₃ C₈H₇BrO₂ N/A Room temperature Not specified
6-Bromo-2-fluoro-3-methoxybenzoic acid 935534-45-5 6-Br, 2-F, 3-OCH₃ C₈H₆BrFO₃ N/A N/A Not specified

*Inferred based on stability requirements of halogenated benzoic acids.

Key Comparative Insights

Substituent Effects on Acidity and Reactivity

  • Cyano vs. Chloro/Fluoro/Methyl Groups: The cyano group (-CN) in the target compound is a stronger electron-withdrawing group (EWG) than chloro (-Cl), fluoro (-F), or methyl (-CH₃). This increases the acidity of the benzoic acid moiety compared to analogs like 3-bromo-6-chloro-2-methoxybenzoic acid or 4-bromo-3-methylbenzoic acid . For instance, the pKa of the target compound is expected to be lower (≈1.5–2.5) than that of 4-bromo-3-methylbenzoic acid (≈2.8–3.5), where the methyl group is electron-donating.
  • Positional Effects :
    The methoxy group at position 2 (target compound) vs. position 3 (6-bromo-2-fluoro-3-methoxybenzoic acid ) alters electronic distribution. A para-substituted methoxy group (relative to the carboxylic acid) may enhance resonance stabilization, whereas meta-substitution (as in the target) reduces this effect.

Solubility and Stability

  • The cyano group improves solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to the methyl-substituted analog .

Hazard Profiles

  • The target compound’s cyano group introduces risks of acute toxicity (H302) if ingested, which are absent in chloro- or methyl-substituted analogs .
  • The chloro-substituted compound exhibits respiratory hazards (H335), likely due to volatilization, whereas the target compound’s solid-state form may reduce inhalation risks.

Preparation Methods

Bromination Reaction

Alternative Routes

Other potential routes might involve the cyanation of a brominated methoxybenzoic acid derivative, followed by selective bromination. However, these methods require careful control of reaction conditions to achieve the desired regioselectivity.

Industrial Production Considerations

For industrial-scale production, optimizing reaction conditions to achieve higher yields and purity is crucial. This may involve:

Data and Research Findings

While specific data on the synthesis of this compound is limited, related compounds provide valuable insights into potential synthesis challenges and opportunities.

Related Compounds

Compound Synthesis Method Key Conditions
2-Bromo-3-cyano-5-methoxybenzoic acid Bromination of 3-cyano-5-methoxybenzoic acid NBS, heated conditions
3-Bromo-6-chloropyridyl-2-formic acid Oxidation and cyanation steps Urea peroxide, TMSCN

Challenges and Opportunities

  • Regioselectivity : Achieving the correct bromination position is a significant challenge.
  • Cost and Safety : Using less toxic and more cost-effective reagents is essential for industrial viability.
  • Scalability : Methods must be adaptable to large-scale production without compromising yield or purity.

Q & A

Basic: What are the recommended synthetic strategies for preparing 6-Bromo-3-cyano-2-methoxybenzoic acid, and what methodological precautions are required?

Answer:
Synthesis of brominated benzoic acid derivatives often involves regioselective functionalization. For example, flow chemistry has been employed to synthesize structurally related x-bromo-2-formylbenzoic acids using isobenzofuran-1(3H)-ones as precursors . Adapting this approach, the cyano group could be introduced via nucleophilic substitution or cyanation reactions (e.g., using CuCN or Pd-catalyzed cyanation). Key precautions include avoiding toxic solvents like CCl₄ (commonly replaced with acetonitrile or DMF in flow systems) and ensuring anhydrous conditions to prevent hydrolysis of intermediates.

Basic: What analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Answer:
High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment (>95% purity is typical for research-grade compounds, as seen in brominated benzoic acid derivatives from Kanto Reagents) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are essential for structural confirmation. For instance, the methoxy group’s resonance in ¹H NMR (~δ 3.8–4.0 ppm) and the cyano group’s stretching vibration in FTIR (~2240 cm⁻¹) are diagnostic. Contradictions in spectral data (e.g., unexpected splitting patterns) should be resolved by cross-referencing with NIST-standardized spectra or computational simulations (DFT) .

Advanced: How can researchers optimize reaction conditions to improve the yield of the cyano group introduction in brominated benzoic acid derivatives?

Answer:
Cyanation efficiency depends on catalyst selection and solvent polarity. For example, Pd(PPh₃)₄ in DMF at 80°C has been effective for aryl halide cyanation. If low yields persist, consider:

  • Temperature modulation : Higher temperatures (100–120°C) may enhance reactivity but risk decomposition.
  • Additives : KI or phase-transfer catalysts (e.g., TBAB) can improve solubility of inorganic cyanide sources.
  • Alternative reagents : Zn(CN)₂ or K₄[Fe(CN)₆] as safer cyanide donors.
    These optimizations should be validated via design-of-experiment (DoE) frameworks to isolate critical factors .

Advanced: How should researchers analyze contradictory data arising from different synthetic routes (e.g., traditional vs. flow chemistry)?

Answer:
Contradictions in yield, purity, or byproduct profiles require systematic analysis:

  • Comparative chromatography : Use HPLC to compare impurity profiles between methods .
  • Kinetic studies : Flow chemistry often reduces side reactions due to precise residence time control, which can be quantified via reaction monitoring (e.g., in-line IR) .
  • Statistical validation : Apply ANOVA to assess significance of differences in outcomes.
    Iterative refinement of protocols, guided by principles of qualitative research contradiction analysis (e.g., triangulating data from multiple techniques), is critical .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:
Recrystallization using ethanol/water mixtures is standard for benzoic acid derivatives, leveraging solubility differences. For complex mixtures, flash chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended. High-purity grades (>98%) may require preparative HPLC with C18 columns and acetonitrile/water mobile phases, as demonstrated for related brominated compounds .

Advanced: What computational approaches can predict the reactivity of this compound in further functionalization?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution (EAS) reactivity. Key parameters include:

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., para to electron-withdrawing groups like CN).
  • Activation energy barriers : Compare pathways for bromine displacement or methoxy group demethylation.
    Validated against experimental data (e.g., substituent effects in brominated phenylacetic acids ), these models guide rational design of derivatives.

Advanced: How do steric and electronic effects of substituents (Br, CN, OMe) influence the acid dissociation constant (pKa) of this compound?

Answer:
The pKa is lowered by electron-withdrawing groups (CN, Br) and raised by electron-donating groups (OMe). Experimental determination via potentiometric titration in water/ethanol (1:1) should account for solvent effects. For comparison, 4-Bromo-2-methoxybenzoic acid derivatives exhibit pKa ~2.5–3.0, while cyano-substituted analogs may drop to ~1.8–2.2 .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine or HCN vapors.
  • Waste disposal : Segregate halogenated waste, as per protocols for brominated compounds .

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